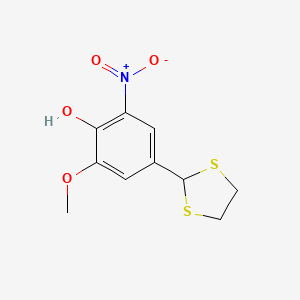

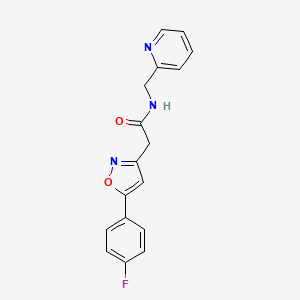

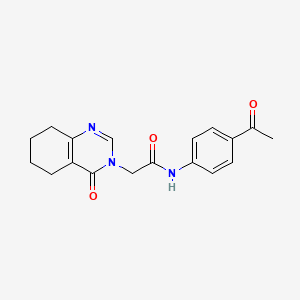

(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as rohitukine, is a natural alkaloid found in the stem bark of the plant Dysoxylum binectariferum. This compound has been extensively studied due to its potential as an anticancer agent.

科学的研究の応用

Supramolecular Assembly and Crystal Structure Analysis

Research has demonstrated the significance of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate in forming a three-dimensional supramolecular network through hydrogen bonds and π⋯π stacking interactions. These interactions are pivotal in stabilizing self-assembly processes and molecular conformation, with Hirshfeld surface analysis quantifying the roles of noncovalent interactions in crystal packing (Matos et al., 2016).

Polymerization Initiator

Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been identified as an initiator for the diradical polymerization of acrylonitrile, demonstrating the compound's potential in creating polymers with significant applications in materials science (Li et al., 1991).

Branched Acrylic Copolymers Synthesis

Branched acrylic copolymers based on 2-hydroxypropyl acrylate have been synthesized using reversible addition fragmentation chain transfer (RAFT) polymerization, showcasing the compound's versatility in polymer chemistry (Vo et al., 2007).

Photoprotective Effects and Safety Evaluation

A new heterocyclic derivative, LQFM048, synthesized from (Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate, has shown promising results as a sunscreen ingredient. Its low degradation under sunlight exposure and lack of acute oral systemic toxicity in mice suggest its potential for developing new sunscreen products with antioxidant properties (Vinhal et al., 2016).

Organic Synthesis and Chemical Transformations

Ethyl 3-aryl-2-nitroacrylate's reaction with titanium tetrachloride has been studied, leading to the formation of significant chemical structures like 4H-1,2-benzoxazine and 5-methoxy-salicylaldehyde, highlighting the compound's utility in organic synthesis and the exploration of reaction mechanisms (Hirotani & Zen, 1994).

Copolymerization with Styrene

Phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates have been synthesized and copolymerized with styrene, indicating the acrylates' role in modifying polymer properties and applications in materials science (Reddy et al., 2021).

Hydrocarbonylation and Dimerization

The hydrocarbonylation of methyl acrylate with CO and H2O to form dimethyl 4-oxopimelate showcases the potential of acrylates in catalytic processes and organic synthesis, further expanding the applications of these compounds in chemical manufacturing (Murata & Matsuda, 1982).

Crystal Packing Interactions

The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has been studied, highlighting the importance of N⋯π and O⋯π interactions over directed hydrogen bonding. This study contributes to the understanding of molecular interactions in solid-state chemistry (Zhang, Wu, & Zhang, 2011).

特性

IUPAC Name |

ethyl (Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)10(8-14)6-9-4-5-11(15)12(7-9)17-2/h4-7,15H,3H2,1-2H3/b10-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWLESVDQFOXPT-POHAHGRESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC(=C(C=C1)O)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2939194.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-methylphenyl)piperidine-4-carboxylic acid](/img/structure/B2939195.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2939200.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)

![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2939216.png)